molecular formula C7H6O2 B1396577 3-(Furan-3-yl)prop-2-enal CAS No. 54355-99-6

3-(Furan-3-yl)prop-2-enal

Cat. No.: B1396577
CAS No.: 54355-99-6
M. Wt: 122.12 g/mol
InChI Key: BOKCWGRHHJZSOB-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Furfural Derivation: One common method involves the oxidation of furfural, which is derived from agricultural byproducts like corn cobs and sugarcane bagasse.

  • Hydroformylation: Another approach is the hydroformylation of furfural, where a rhodium-based catalyst is used to introduce an aldehyde group to the furan ring.

  • Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be employed to synthesize 3-(furan-3-yl)prop-2-enal by coupling furan derivatives with appropriate halides.

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes using catalysts like vanadium pentoxide or manganese dioxide. These processes are optimized for high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form furan-3-carboxylic acid.

  • Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, resulting in furfuryl alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Lewis acids like aluminum chloride, bromine.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid.

  • Reduction: Furfuryl alcohol.

  • Substitution: Various substituted furans.

Scientific Research Applications

3-(Furan-3-yl)prop-2-enal has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is utilized in the production of resins, adhesives, and as a precursor for various chemical intermediates.

Mechanism of Action

The mechanism by which 3-(Furan-3-yl)prop-2-enal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form Schiff bases with amino groups, leading to the modulation of biological processes. The furan ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

3-(Furan-3-yl)prop-2-enal is similar to other furan derivatives like furfural and furfuryl alcohol. its unique structure, particularly the presence of the aldehyde group, sets it apart in terms of reactivity and applications. Other similar compounds include:

  • Furfural: A furan derivative used as a solvent and in the production of resins.

  • Furfuryl Alcohol: A reduced form of furfural used in the manufacture of adhesives and foundry binders.

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Properties

IUPAC Name

3-(furan-3-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKCWGRHHJZSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705998
Record name 3-(Furan-3-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54355-99-6
Record name 3-(Furan-3-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2N NaOH (115 mL) was added 3-furaldehyde (4.5 mL, 52.0 mmol) dropwise. The solution was stirred until homogeneous (approximately five minutes) and then cooled to 0° C. and acetaldehyde (1.65 mL, 57.2 mmol) in 5 mL water was added. The reaction was stirred at 0° C. for 30 min and was then diluted with ether. The mixture was separated and the aqueous layer was extracted with ether (3×50 mL). The combined organic extract was washed with brine, dried over MgSO4, filtered and evaporated to yield 4.56 g of crude product. Chromatography (silica gel ,30% ether/hexanes) yielded 2.6 g (41%) of 3-(furan-3-yl)propenal.
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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